molecular formula C10H9BrF3NOS B14072364 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14072364
M. Wt: 328.15 g/mol
InChI Key: XLFWNEDGIVZJNY-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl derivatives .

Scientific Research Applications

1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .

Comparison with Similar Compounds

  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
  • 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-iodopropan-1-one

Uniqueness: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c11-4-3-8(16)6-1-2-9(7(15)5-6)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

XLFWNEDGIVZJNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)N)SC(F)(F)F

Origin of Product

United States

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